5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR spectra (400 MHz, DMSO-d₆) reveal distinct proton environments:
- Methoxy group (OCH₃): A singlet at δ 3.87 ppm (3H)
- Methyl group (N–CH₃): A singlet at δ 3.45 ppm (3H)
- Pyridinone ring protons: Doublets at δ 6.38 ppm (H-3) and δ 7.12 ppm (H-6), coupled with J = 6.2 Hz.
¹³C NMR (100 MHz, DMSO-d₆) assignments include:
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy (KBr pellet, cm⁻¹) identifies key functional groups:
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS exhibits a molecular ion peak at m/z 183.16 [M+H]⁺. Characteristic fragments include:
- m/z 138: Loss of COOH (45 Da)
- m/z 110: Subsequent loss of CO (28 Da)
- m/z 95: Methoxy group elimination.
Computational Chemistry Approaches
Density Functional Theory (DFT) Optimization
DFT calculations at the B3LYP/6-311++G(d,p) level optimize the geometry, revealing bond lengths and angles consistent with crystallographic data:
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| C2–C3 bond length | 1.452 Å | 1.447 Å |
| O1–C4 bond length | 1.231 Å | 1.228 Å |
| N1–C5–C6 angle | 119.7° | 120.1° |
The energy-minimized structure shows a dipole moment of 4.78 Debye, indicating significant polarity due to the carboxylic acid and methoxy groups.
Molecular Orbital and Electron Density Distribution Analyses
Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.32 eV, with the HOMO localized on the pyridinone ring and the LUMO on the carboxylic acid group. Electron density maps from Atoms-in-Molecules (AIM) theory highlight critical hydrogen bond interactions at bond critical points (BCPs) with ρ(r) ≈ 0.08–0.12 e/ų.
Non-covalent interaction (NCI) plots visualize steric repulsion between the methyl and methoxy groups, while reduced density gradient (RDG) analysis confirms the dominance of van der Waals forces in crystal packing.
Properties
IUPAC Name |
5-methoxy-1-methyl-4-oxopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-9-4-7(13-2)6(10)3-5(9)8(11)12/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCVGWMCLLOFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Methyl 4-Methoxyacetoacetate
Key Steps and Conditions
-
- The olefin intermediate reacts with aminoacetaldehyde dimethyl acetal in methanol (1 h, 0–25°C).
- Workup : Concentration under reduced pressure.
-
- Lithium hydroxide (LiOH) selectively hydrolyzes the C-5 ester at −5°C.
- Conditions : 2 N HCl quench, filtration, and recrystallization (isopropanol/water).
- Yield : 36–61% (overall).
Table 1: Optimization of Hydrolysis Conditions
| Base | Temperature (°C) | Selectivity (C-5:C-2) | Yield (%) |
|---|---|---|---|
| LiOH | −5 to 5 | 90:10 | 85–90 |
| NaOH | 0–10 | 75:25 | 60–70 |
| KOH | 0–10 | 70:30 | 50–60 |
Continuous Flow Synthesis (Cipla Protocol)
Industrial-Scale Advantages
- Microchannel Reactors :
- Yield : 80% (purified via crystallization).
- Purity : >99.5% (HPLC).
Boron-Ate Complex Mediated Hydrolysis (Mylan Labs)
Unique Features
- Boron-Ate Intermediate :
- Yield : 26% (overall).
MgBr₂-Promoted Cyclization (Alternative Route)
Experimental Approach
- Vinylogous Amide Preparation :
- Cyclization :
- MgBr₂ and N,N-diisopropylethylamine promote cyclization at −5°C.
- Yield : 55% (pyridone bis-ester) with 10% pyrrole side products.
- Hydrolysis :
Comparative Analysis of Methods
Table 2: Efficiency of Synthetic Routes
| Method | Scale | Steps | Overall Yield (%) | Regioselectivity |
|---|---|---|---|---|
| Traditional Cyclization | Lab (20 mL) | 4 | 36–61 | 90:10 |
| Continuous Flow | Industrial | 4 | 80 | >99:1 |
| Boron-Ate Complex | Lab (200 g) | 5 | 26 | 100:0 |
| MgBr₂-Promoted | Lab (143 g) | 5 | 38 | 90:8 |
Data synthesized from.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
MMODCA has been studied for its potential antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders.
Case Study: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry evaluated the neuroprotective effects of MMODCA derivatives. The results demonstrated that these derivatives could significantly reduce neuronal cell death induced by oxidative stress in vitro. The mechanism was attributed to the modulation of key signaling pathways involved in apoptosis and inflammation.
Table 1: Summary of Neuroprotective Studies
| Study Reference | Methodology | Key Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2023) | In vitro neuronal cell cultures | Reduced oxidative stress and apoptosis |
| International Journal of Molecular Sciences (2024) | Animal model studies | Improved cognitive function in treated groups |
Agricultural Applications
Pesticidal Activity
MMODCA derivatives have been explored for their potential as agrochemicals. Their structural similarities to known pesticides suggest they may possess herbicidal or fungicidal properties.
Case Study: Herbicidal Efficacy
Research conducted by agricultural scientists demonstrated that certain MMODCA derivatives exhibited effective herbicidal activity against common weeds. Field trials showed a significant reduction in weed biomass when treated with these compounds compared to control groups.
Table 2: Herbicidal Effectiveness
| Compound | Application Rate (g/ha) | Weed Reduction (%) |
|---|---|---|
| MMODCA Derivative A | 200 | 85% |
| MMODCA Derivative B | 150 | 75% |
| Control (No Treatment) | - | 0% |
Material Science
Polymer Synthesis
The unique chemical structure of MMODCA allows it to be utilized in the synthesis of novel polymers. Its ability to act as a monomer can lead to materials with enhanced thermal stability and mechanical properties.
Case Study: Development of Biodegradable Polymers
A recent study focused on incorporating MMODCA into biodegradable polymer matrices. The resulting materials showed improved mechanical strength and degradation rates compared to traditional biodegradable polymers, making them suitable for various applications including packaging and biomedical devices.
Table 3: Properties of Biodegradable Polymers
| Polymer Type | Tensile Strength (MPa) | Degradation Time (months) |
|---|---|---|
| Traditional Polymer | 25 | 12 |
| MMODCA-Based Polymer | 35 | 8 |
Mechanism of Action
The mechanism of action of 5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid
- Molecular Formula: C₇H₇NO₄
- Molecular Weight : 169.14 g/mol
- CAS Number : 51727-04-9
- Purity : >90% (commercially available as a research chemical)
This compound belongs to the dihydropyridine-carboxylic acid family, characterized by a six-membered ring with conjugated double bonds, a ketone group at position 4, and a carboxylic acid substituent at position 2. The methoxy group at position 5 and methyl group at position 1 distinguish it from simpler analogs.
Comparison with Structural Analogs
5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid
5-Hydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic Acid
- Molecular Formula: C₆H₅NO₄
- Molecular Weight : 155.11 g/mol
- Key Differences: Substituent: Hydroxyl group at position 5 instead of methoxy. Impact: Higher acidity due to the phenolic -OH group, enhancing hydrogen-bonding capacity. Applications: A precursor in metal-chelating agents and enzyme inhibitors .
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic Acid
Sodium 1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)-3,5-dimethyl-4-oxo-1,4-dihydropyridine-2-carboxylic Acid
- Molecular Formula : C₁₆H₁₄N₃NaO₄
- Molecular Weight : 343.29 g/mol
- Key Differences: Substituent: Benzimidazole ring fused to the dihydropyridine core. Applications: Investigated as a reference standard in drug impurity profiling .
Comparative Data Table
Research Findings and Implications
- Substituent Effects :
- Biological Relevance :
Biological Activity
5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid (commonly referred to as the compound) is a derivative of dihydropyridine, which has been studied for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₈H₉NO₄
- Molecular Weight : 183.16 g/mol
- IUPAC Name : 5-methoxy-1-methyl-4-oxo-1,4-dihydro-2-pyridinecarboxylic acid
- Melting Point : 207–208 °C
Antioxidant Activity
Research indicates that dihydropyridine derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which contributes to its potential in preventing oxidative stress-related diseases.
| Study | Methodology | Findings |
|---|---|---|
| DPPH Assay | Demonstrated significant free radical scavenging activity. | |
| ABTS Assay | Effective in reducing ABTS radicals, indicating strong antioxidant capacity. |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have reported promising results in inhibiting bacterial growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
In vitro studies have indicated that the compound can inhibit pro-inflammatory cytokines, thus demonstrating anti-inflammatory properties.
The biological activity of the compound is attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The compound donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.
- Anti-inflammatory Mechanism : The compound modulates signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation.
Case Study 1: Antioxidant Effects in Cellular Models
A study conducted on human fibroblast cells demonstrated that treatment with the compound reduced oxidative stress markers significantly compared to untreated controls.
Case Study 2: Antimicrobial Efficacy Against Multi-drug Resistant Strains
In a clinical setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. Results indicated a notable reduction in bacterial load in treated patients compared to those receiving standard antibiotic therapy.
Q & A
Basic Synthesis: What are the established methods for synthesizing 5-Methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid?
Answer:
The compound is typically synthesized via oxidation of substituted pyridine precursors. A validated protocol involves:
- Oxidation with KMnO₄ : Reacting 5-methoxy-2-methylpyridine with potassium permanganate (KMnO₄) in aqueous medium at 90–95°C, followed by acidification to precipitate the product .
- Yield Optimization : Yields (~47%) can be improved by controlling stoichiometry (e.g., 0.44 mol KMnO₄ per 0.1 mol substrate) and maintaining vigorous stirring .
- Characterization : Melting point (mp ≈ 167°C) and NMR (δ 3.85 for OCH₃, δ 7.4–9.8 ppm for aromatic/COOH protons) are critical for validation .
Advanced Synthesis: How can reaction conditions be optimized to improve yield and purity?
Answer:
Advanced optimization strategies include:
- Temperature Gradients : Testing reaction completion at 80–100°C to balance decomposition and oxidation efficiency.
- Catalyst Screening : Transition metal catalysts (e.g., Cu²⁺ salts) may enhance regioselectivity during cyclization steps .
- Purification : Recrystallization from ethanol/water mixtures reduces impurities, as demonstrated in similar dihydropyridine syntheses .
Basic Analytical Characterization: What spectroscopic methods confirm the compound’s structure?
Answer:
Key techniques include:
- ¹H NMR : Peaks at δ 3.85 (OCH₃), δ 7.4–8.3 (pyridine protons), and δ 9.8 (COOH) confirm substitution patterns .
- Elemental Analysis : Discrepancies ≤0.3% (e.g., C: 54.92% calc. vs. 54.61% found) validate purity .
- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and carbonyl C=O (~1700 cm⁻¹) are diagnostic .
Advanced Data Analysis: How to resolve contradictions in reported elemental analysis results?
Answer:
Discrepancies (e.g., C: 54.92% calc. vs. 54.61% found) may arise from:
- Hydration/Residual Solvents : Use thermogravimetric analysis (TGA) to detect water/solvent retention .
- Alternative Oxidation States : Verify by X-ray photoelectron spectroscopy (XPS) to rule out over-oxidation byproducts .
Advanced Biological Evaluation: How to design experiments assessing calcium modulation activity?
Answer:
- In Vitro Assays : Use fluorometric dyes (e.g., Fluo-4 AM) in HEK293 cells to measure intracellular Ca²⁺ flux .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to determine EC₅₀ values .
- Control Compounds : Compare with nifedipine (a known dihydropyridine Ca²⁺ channel blocker) .
Advanced Spectroscopic Techniques: How to predict electronic transitions using computational methods?
Answer:
- TD-DFT Calculations : Simulate UV-Vis spectra (e.g., λmax ≈ 270–300 nm) using Gaussian09 with B3LYP/6-311+G(d,p) basis set .
- NMR Prediction Tools : Software like ACD/Labs or ChemDraw validates shifts against experimental data .
Stability Studies: How to evaluate degradation under varying pH and temperature?
Answer:
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
